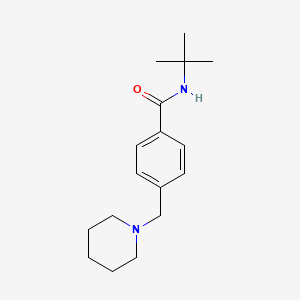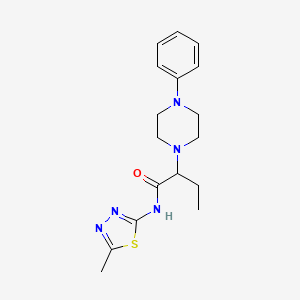![molecular formula C17H16ClN5OS B4435014 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4435014.png)
3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide
Übersicht
Beschreibung
3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Cilostazol and is commonly used as a drug for the treatment of peripheral artery disease. However,
Wirkmechanismus
The mechanism of action of 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide involves the inhibition of phosphodiesterase type 3 (PDE3). PDE3 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in the body. By inhibiting PDE3, Cilostazol increases the levels of cAMP and cGMP, leading to vasodilation and inhibition of platelet aggregation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide have been extensively studied. Studies have shown that this compound can improve endothelial function, reduce inflammation, and improve insulin sensitivity. Cilostazol has also been shown to have neuroprotective effects and can improve cognitive function in patients with vascular dementia.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide in lab experiments include its well-established synthesis method, its potent pharmacological effects, and its potential applications in various fields. However, the limitations of using this compound in lab experiments include its high cost, its potential toxicity, and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the research on 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide. One of the most promising directions is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as stroke and Alzheimer's disease. Additionally, the use of Cilostazol in combination with other drugs for the treatment of cardiovascular diseases is an area of active research.
Wissenschaftliche Forschungsanwendungen
3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of cardiovascular diseases. Studies have shown that Cilostazol can improve the symptoms of peripheral artery disease by increasing blood flow to the affected areas. This compound has also been shown to have antiplatelet and antithrombotic effects, making it a potential candidate for the treatment of thrombotic disorders.
Eigenschaften
IUPAC Name |
3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c1-12-2-6-14(7-3-12)19-16(24)10-11-25-17-20-21-22-23(17)15-8-4-13(18)5-9-15/h2-9H,10-11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWPSOLGYGRKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCSC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-ethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4434936.png)
![2-[(4-methyl-1-piperidinyl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B4434940.png)

![N-(4-chlorophenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4434949.png)
![1,6,7-trimethyl-8-[3-(1-piperidinyl)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4434957.png)

![9-(4-isopropylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4434978.png)
![N-(2-fluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4434991.png)

![3-(4-methoxyphenyl)-2-methyl-5-{[(4-methyl-2-pyrimidinyl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4435007.png)

![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4435011.png)
